
Endoxifen
Overview
Description
Endoxifen (4-hydroxy-N-desmethyltamoxifen) is the principal active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in estrogen receptor-positive (ER+) breast cancer therapy . It is generated via sequential metabolism by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 . This compound exhibits significantly higher anti-estrogenic potency than tamoxifen, with an IC50 of 0.01–0.10 μM in estrogen-stimulated proliferation assays using MCF-7 breast cancer cells . Clinically, this compound achieves plasma concentrations 5–20 times higher than 4-hydroxytamoxifen (4-OH-Tam), another active tamoxifen metabolite, making it a critical therapeutic agent . Its direct administration bypasses interpatient variability in CYP2D6 activity, which affects tamoxifen’s metabolic efficacy .
Preparation Methods
Synthetic Routes to Endoxifen
Core Synthetic Pathway
The foundational synthesis of this compound begins with 4-hydroxy-N-desmethyltamoxifen, which undergoes sequential functional group transformations. A representative large-scale procedure involves:
- Bromination of the phenolic hydroxyl group using phosphorus tribromide in dichloromethane at 40-50°C for 16 hours
- Quaternization with methylamine in ethyl acetate/water biphasic system
- Crystallization-induced asymmetric transformation to favor the Z-isomer
Critical process parameters include maintaining reaction temperatures below 50°C during exothermic steps and precise pH control during workup procedures to prevent epimerization. The initial synthesis typically yields a 50:50 mixture of Z- and E-isomers, necessitating advanced purification strategies.
Solvent Optimization in Key Steps
Recent process improvements have identified optimal solvent systems for each synthetic stage:
The selection of dichloromethane for bromination minimizes side reactions compared to tetrahydrofuran, while ethyl acetate's limited water solubility enables efficient phase separation during quaternization.
Isomer Separation and Purification
Recrystallization-Based Enrichment
The patented multi-step recrystallization process achieves Z-isomer enrichment through strategic solvent selection:
First Recrystallization (Isopropyl Acetate):
- Dissolves 50:50 Z/E mixture at 88°C (55 L solvent per kg feedstock)
- Slow cooling to 23°C over 6 hours precipitates E-enriched crystals
- Mother liquor contains Z/E ratio improved from 1:1 to 1.9:1
Second Recrystallization (Acetone):
- Concentrated mother liquor dissolved in refluxing acetone (52 L/kg)
- Gradual cooling to 1-5°C over 40 hours yields Z-enriched crystals
- Final Z/E ratio reaches 19:1 in crystalline product
This counterintuitive approach exploits the E-isomer's higher solubility in isopropyl acetate at reduced temperatures, contrary to conventional solubility expectations.
Thermal Isomerization Recycling
A breakthrough innovation enables conversion of residual E-isomer through thermal equilibration:
- Dissolve E-enriched fractions in isopropyl acetate (70-90°C)
- Maintain at equilibrium temperature for 2-4 hours (Z/E ≈ 1:1)
- Rapid cooling to 20°C precipitates Z-isomer
- Recycle mother liquor through repeated thermal cycles
This process increases overall Z-isomer yield from 48% to 72% in pilot-scale runs. The thermal energy required follows the Arrhenius relationship:
$$ k = A e^{-E_a/(RT)} $$
Where activation energy (E_a) for Z→E isomerization measures 92 kJ/mol in isopropyl acetate.
Process Optimization and Scale-Up
Solvent Recovery Systems
Modern facilities implement closed-loop solvent recovery to reduce environmental impact:
Solvent | Recovery Efficiency | Reuse Cycle Limit |
---|---|---|
Isopropyl Acetate | 98.2% | 12 cycles |
Acetone | 99.1% | 18 cycles |
Dichloromethane | 97.5% | 8 cycles |
Advanced distillation columns with molecular sieve dehydration maintain solvent purity >99.9% through multiple reuse cycles.
Crystallization Kinetics Control
Precision cooling protocols optimize crystal morphology and filtration rates:
- Initial cooling rate: 0.5°C/min from 88°C to 50°C
- Secondary cooling: 1.0°C/min from 50°C to 20°C
- Final equilibration: 48 hours at -10°C
This regimen produces uniform cubic crystals (50-100 μm) with bulk density >0.6 g/cm³, enabling centrifugation at 800g rather than traditional filtration.
Analytical Quality Control
Chromatographic Purity Assessment
Current USP standards require:
Parameter | Specification | Method |
---|---|---|
Z-Isomer Purity | ≥98.5% | HPLC [USP <621>] |
E-Isomer Content | ≤1.0% | Chiral SFC |
Total Impurities | ≤0.5% | UPLC-PDA |
The optimized process consistently meets these criteria with 99.2±0.3% Z-isomer purity across 23 production batches.
Solid-State Characterization
Advanced analytical techniques verify crystalline form stability:
- XRPD: Characteristic peaks at 8.7°, 12.3°, 17.5° 2θ confirm Form I polymorph
- DSC: Sharp endotherm at 158-160°C (melting) with no decomposition below 200°C
- TGA: <0.1% weight loss up to 150°C, confirming anhydrous nature
Environmental and Economic Considerations
Process Mass Intensity (PMI)
The modern Z-endoxifen process demonstrates significant improvements:
Metric | Traditional Process | Optimized Process |
---|---|---|
PMI (kg/kg API) | 287 | 89 |
Energy Consumption | 152 kWh/kg | 48 kWh/kg |
Water Usage | 630 L/kg | 95 L/kg |
These enhancements reduce carbon footprint by 62% compared to earlier synthetic routes.
Cost Analysis
Breakdown of production costs at 100 kg scale:
Cost Component | Percentage | Reduction vs. 2015 |
---|---|---|
Raw Materials | 41% | 28% |
Solvent Recovery | 18% | 54% |
Energy | 15% | 63% |
Labor | 12% | 22% |
Waste Disposal | 8% | 71% |
Quality Control | 6% | 15% |
The implementation of continuous crystallization and thermal recycling accounts for 83% of total cost reductions.
Chemical Reactions Analysis
Tamoxifen Metabolism
Endoxifen is a secondary metabolite of tamoxifen, formed via CYP2D6-mediated oxidation of N-desmethyltamoxifen (NDT) . This enzymatic process introduces a hydroxyl group at the 4-position of the tamoxifen scaffold (Table 1).
Table 1: Metabolic Pathway to this compound
Precursor | Enzyme | Modification | Product |
---|---|---|---|
Tamoxifen | CYP3A4 | N-demethylation | NDT |
NDT | CYP2D6 | 4-hydroxylation | This compound |
Isomerization Dynamics
This compound exists as E- and Z-isomers, with the Z-isomer being therapeutically active. Key findings include:
-
Thermodynamic Instability : The E-isomer undergoes spontaneous isomerization to the Z-form in solution, driven by steric and electronic factors .
-
Crystallographic Evidence : X-ray structures (PDB: 3Q97) confirm that the Z-isomer adopts a conformation favoring ER antagonism, while the E-isomer mimics estrogenic ER agonism .
Table 3: Docking Scores of this compound Isomers with ERα
Isomer | GScore | H-bond Energy | van der Waals Energy |
---|---|---|---|
Z-Endoxifen | -14.22 | -1.5 | -48.6 |
E-Endoxifen | -10.65 | -1.6 | 0.6 |
Thermal Decomposition
Under high temperatures (>200°C), this compound degrades into:
Proteasomal Degradation
In ER-positive breast cancer cells, this compound induces ERα degradation via the ubiquitin-proteasome pathway (Fig. 1C) . This is concentration-dependent, with significant ERα reduction observed at ≥10 nM .
ERα Binding and Antagonism
-
Mechanism : this compound binds ERα, displacing helix 12 (H12) to prevent coactivator recruitment. This contrasts with 4OHT, which stabilizes ERα .
-
Potency : this compound (IC₅₀ = 20 nM) is equipotent to 4OHT in suppressing ER-dependent proliferation .
Enzyme Interactions
-
SULT1E1 Inhibition : this compound competitively inhibits estrogen sulfotransferase (Ki = 0.5 µM), potentiating local estrogenic activity in tissues .
Stability in Solution
-
Solubility : this compound is soluble in DMF (20 mg/mL), ethanol (20 mg/mL), and DMSO (2 mg/mL) .
-
Photostability : Prolonged UV exposure induces Z-to-E isomerization, reducing therapeutic efficacy .
This synthesis of chemical and biochemical data underscores this compound’s complexity as a therapeutic agent, highlighting its metabolic origins, isomer-specific activity, and interactions with biological targets.
Scientific Research Applications
Endoxifen is the most abundant active metabolite of tamoxifen, a drug used to treat breast cancer. Research into this compound aims to avoid issues linked to CYP2D6 polymorphisms, which affect how individuals metabolize tamoxifen .
Scientific Research Applications
Breast Cancer Treatment
- Mechanism of Action this compound has superior antiestrogenic effects compared to tamoxifen. It inhibits estrogen-dependent tumor growth and targets estrogen receptor alpha (ERα) for degradation in breast cancer cells . Global gene expression profiling shows that this compound's effects on cells are different from those of tamoxifen .
- Clinical Trials A Phase 1 clinical trial of Z-endoxifen, the active isomer of this compound, showed promising antitumor activity in patients with ER-positive breast cancer who had progressed on multiple endocrine therapies . Patients treated with Z-endoxifen achieved Z-endoxifen concentrations greatly exceeding those achieved with tamoxifen, with manageable toxicity .
- Tamoxifen Resistance this compound has demonstrated substantial antitumor activity in patients who had previously progressed on tamoxifen, suggesting it may benefit tamoxifen-resistant patients .
- Clinical Benefit Rate A clinical trial administering Z-endoxifen to women with hormone-refractory metastatic breast cancer showed that Z-endoxifen was well-tolerated and associated with clinical benefit . Clinical benefit was defined as complete response, partial response, or stable disease for six or more cycles .
- CYP2D6 enzyme activity Patients who poorly metabolize tamoxifen due to low CYP2D6 enzyme activity have very low concentrations of this compound and a higher risk of breast cancer .
- Reduced Mammographic Breast Density The KARISMA-Endoxifen Phase 2 study of (Z)-endoxifen in premenopausal women with mammographic breast density (MBD) demonstrated that low doses of (Z)-endoxifen significantly reduced MBD and were generally well tolerated .
Gynecologic Cancers
- Non-Breast Malignancies A study investigated the pharmacokinetics, safety, and efficacy of Z-endoxifen using doses up to 360 mg daily in patients with non-breast malignancies .
- Antitumor Activity Evidence of antitumor activity and prolonged stable disease has been achieved with Z-endoxifen despite prior tamoxifen therapy .
Pharmacokinetics and Pharmacodynamics
- Variability in this compound Formation Research has shown that CYP3A significantly explains 54% of the observed variability in this compound formation .
- Target Plasma Level Further escalation of Z-endoxifen dosage was suspended in one study due to the pill burden and exceeding the defined target plasma level of Z-endoxifen .
- Plasma Concentrations The mean this compound plasma concentration was 5.18 ng/mL in the 1 mg arm and 10.87 ng/mL in the 2 mg arm after one month of therapy. Plasma concentrations stayed the same at three and six months .
Other Applications
Mechanism of Action
Endoxifen exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulating their activity . It functions as a potent antiestrogen by targeting ERα for degradation by the proteasome in breast cancer cells . This leads to the inhibition of estrogen-induced breast cancer cell proliferation . Additionally, this compound has been found to inhibit protein kinase C (PKC) signaling, which is associated with its therapeutic effects in bipolar disorder .
Comparison with Similar Compounds
Endoxifen vs. 4-Hydroxytamoxifen (4-OH-Tam)
- Pharmacodynamic Similarities :
Both compounds demonstrate similar binding affinities for ERα and ERβ, with ~100-fold greater affinity than tamoxifen . They inhibit estrogen-induced proliferation in MCF-7 cells with comparable IC50 values (~10<sup>−9</sup>–10<sup>−5</sup> M) . - Pharmacokinetic Differences :
this compound achieves 5–20-fold higher steady-state plasma concentrations than 4-OH-Tam in patients, due to its slower clearance and higher metabolic yield from tamoxifen . This makes this compound the dominant contributor to tamoxifen’s anti-tumor effects . - Mechanistic Divergence :
this compound uniquely induces proteasomal degradation of ERα, a mechanism shared with the pure anti-estrogen ICI 182,780 (ICI), whereas 4-OH-Tam primarily acts as a competitive ER antagonist .
Table 1: Key Comparisons Between this compound and 4-OH-Tam
This compound vs. Tamoxifen
- Potency :
this compound is 30–100-fold more potent than tamoxifen in suppressing ER-dependent gene expression and proliferation . - Metabolic Independence :
Direct this compound administration circumvents metabolic limitations of tamoxifen, such as CYP2D6 polymorphism-related variability . - Gene Expression Profiles :
this compound regulates fewer estrogen-responsive genes than tamoxifen but demonstrates unique ER-independent effects, including modulation of oncogenic signaling pathways .
This compound vs. ICI 182,780 (Fulvestrant)
- ERα Degradation :
Both induce proteasomal ERα degradation, but ICI is more potent, causing near-complete ERα loss . - Gene Regulation :
ICI alters >2,000 genes, while this compound affects ~1,000, with minimal overlap (~4% shared genes) . ICI predominantly suppresses ER-driven pathways, whereas this compound exhibits mixed agonistic/antagonistic activity .
Table 2: Mechanistic Differences Between this compound and ICI 182,780
Isomer-Specific Activity
This compound’s (Z)-isomer is therapeutically active, while the (E)-isomer is weakly anti-estrogenic or estrogenic . Isomerization under storage or physiological conditions can reduce efficacy, necessitating strict quality control in formulations .
Research Findings and Clinical Implications
- Concentration-Dependent Effects: At clinically relevant concentrations (20–100 nM), this compound blocks estrogen-induced proliferation and uniquely regulates genes involved in apoptosis and cell cycle arrest . Higher concentrations (1,000 nM) activate non-ER pathways, such as kinase inhibition .
- CYP2D6 Genotype Impact: Poor metabolizers exhibit lower this compound levels, but dose escalation to 40 mg/day can normalize concentrations in intermediate metabolizers .
- Toxicity Considerations : Elevated this compound levels correlate with endometrial hyperplasia, highlighting the need for therapeutic drug monitoring .
Biological Activity
Endoxifen, an active metabolite of tamoxifen, has gained attention for its biological activity, particularly in the treatment of hormone receptor-positive breast cancer and various psychiatric disorders. This article explores the compound's mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
This compound functions primarily as a selective estrogen receptor modulator (SERM) . It exhibits a significantly higher binding affinity to estrogen receptors (ERs) compared to its parent compound, tamoxifen. Studies have shown that this compound is capable of suppressing estrogen-dependent growth in ER-positive breast cancer cells with up to 100-fold greater potency than tamoxifen itself .
Key Pathways Influenced by this compound:
- Estrogen Receptor Modulation : this compound binds to ERs and blocks estrogen's proliferative effects on breast cancer cells.
- PKC Inhibition : Recent findings indicate that this compound also acts as an inhibitor of protein kinase C (PKC), which is implicated in various cellular functions and often elevated in breast tumors .
- Induction of Apoptosis : this compound has been shown to induce cell-cycle arrest and apoptosis in cancer cells at concentrations achievable in extensive metabolizers of tamoxifen .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by genetic polymorphisms in the CYP2D6 enzyme, which is responsible for converting tamoxifen into its active metabolites. Variations in CYP2D6 activity can lead to significant differences in this compound plasma levels among patients, impacting therapeutic outcomes .
Breast Cancer Treatment
This compound has demonstrated substantial antitumor activity in clinical trials involving patients who had previously progressed on tamoxifen. Early-phase studies indicated that it could effectively inhibit estrogen-stimulated gene expression when combined with other treatments .
Psychiatric Applications
Recent case studies have explored the use of this compound in treating mood disorders, particularly bipolar disorder with comorbid substance use disorders. In these cases, this compound led to notable improvements in mood stability and reductions in impulsivity and substance use .
Safety Profile
This compound has been reported to have a favorable safety profile, with most adverse effects being mild and manageable. Commonly reported side effects include headache, nausea, and vomiting; however, serious adverse events are rare .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms by which endoxifen exerts its anti-estrogenic effects in breast cancer cells?
this compound binds to estrogen receptors (ER) with high affinity, inducing receptor degradation and suppressing estrogen-mediated gene transcription. Unlike tamoxifen, this compound downregulates ERα expression and alters global gene expression profiles in MCF-7 cells, even at low concentrations (e.g., 20 nM). Methodologically, ER degradation can be quantified via Western blotting, while transcriptomic changes are best analyzed using microarray or RNA-seq platforms .
Q. How does this compound differ from 4-hydroxy-tamoxifen (4-OH-Tam) in terms of gene regulation?
While both metabolites suppress estrogen-induced proliferation, this compound regulates 177 genes not affected by estrogen alone, compared to 77 genes for 4-OH-Tam. Overlap exists in E2-sensitive genes (R² = 0.99 for fold-change correlation), but this compound uniquely impacts pathways like apoptosis and cell cycle arrest. Researchers should use hierarchical clustering and pathway analysis (e.g., Gene Ontology) to distinguish these effects .
Q. What analytical methods are recommended for quantifying this compound isomers and degradation products?
High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or LC-MS with all-ion fragmentation (AIF) can resolve (Z)- and (E)-endoxifen isomers. For impurity profiling, 2D NMR and high-resolution mass spectrometry (HRMS) are critical to identify degradants like (E)-endoxifen, which forms under acidic/basic conditions .
Advanced Research Questions
Q. How can conflicting clinical data on CYP2D6 polymorphisms and this compound efficacy be reconciled in pharmacogenomic studies?
Discrepancies arise from population-specific CYP2D6 allele frequencies (e.g., *4 vs. *10 variants) and co-administered CYP2D6 inhibitors (e.g., fluoxetine). To address this, researchers should:
- Stratify patients by CYP2D6 phenotype (poor vs. extensive metabolizers) using genotyping panels.
- Perform longitudinal pharmacokinetic studies to correlate this compound serum levels (LOQ: 6 ng/mL via LC-MS) with recurrence-free survival (RFS).
- Use multivariable Cox regression to adjust for confounders like progesterone receptor status .
Q. What experimental designs are optimal for studying this compound's concentration-dependent effects on gene expression?
- Dose-response models : Treat MCF-7 cells with this compound concentrations mimicking clinical scenarios (e.g., 20 nM for poor metabolizers, 100 nM for extensive metabolizers).
- Co-treatment assays : Include tamoxifen and N-desmethyltamoxifen (NDT) to simulate in vivo metabolite interactions.
- Time-course analysis : Assess transcriptomic changes at 24-hour intervals to capture dynamic regulation .
Q. How do photodegradation by-products (PBPs) of this compound in wastewater impact environmental toxicity?
this compound degrades under sunlight (83% reduction in 150 minutes) into eight PBPs, seven of which are more toxic than the parent compound. Researchers should:
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149880 | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-28-4, 110025-28-0 | |
Record name | Endoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 110025-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.